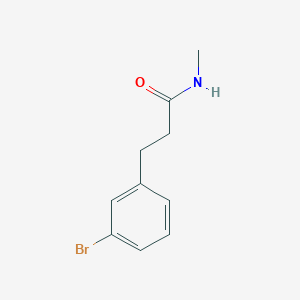

3-(3-bromophenyl)-N-methylpropanamide

Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

The structure of 3-(3-bromophenyl)-N-methylpropanamide contains two key functional groups that define its chemical character: an amide group and a bromo-aromatic group.

Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. wikipedia.org The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of proteins as peptide bonds. wikipedia.orgbohrium.comlibretexts.org Compared to their amine precursors, amides are significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. wikipedia.orgmasterorganicchemistry.com This resonance stabilization also contributes to the relative stability of the amide bond, making it more resistant to hydrolysis than esters. wikipedia.org Amides can participate in hydrogen bonding, which influences their solubility in protic solvents. wikipedia.org The synthesis of amides is a cornerstone of organic chemistry, with common methods including the reaction of amines with acyl chlorides, acid anhydrides, or carboxylic acids using coupling agents. libretexts.orgmasterorganicchemistry.com

Halogenated organic compounds are molecules that contain one or more halogen atoms. The inclusion of a halogen, such as bromine in this case, can drastically alter the physical and chemical properties of an organic molecule. It can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen bonding, a non-covalent interaction involving a halogen atom, is an increasingly recognized force in molecular assembly and rational drug design. bohrium.com In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic properties of a drug candidate. bohrium.com

Historical Perspective of Propanamide Scaffolds in Chemical Research

The propanamide scaffold, a three-carbon chain with a terminal amide group, is a recurring motif in chemical and pharmaceutical research. Its presence in numerous bioactive molecules underscores its utility as a "privileged structure"—a molecular framework that is able to bind to multiple biological targets. ufrj.br

Historically, the development of drugs containing various amide-based scaffolds has led to significant therapeutic breakthroughs. ufrj.br The flexibility and synthetic tractability of scaffolds like propanamide allow chemists to systematically modify different parts of the molecule to optimize its pharmacodynamic and pharmacokinetic properties. ufrj.brnih.gov

Research has shown that propanamide derivatives are key components in compounds designed for a range of therapeutic areas. For instance, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and investigated as potential antiproliferative agents against various cancer cell lines. mdpi.comnih.gov The propanamide core in these molecules serves as a linker and a platform for introducing diverse chemical functionalities to modulate biological activity. mdpi.comnih.gov The exploration of such scaffolds is a central theme in medicinal chemistry, aiming to identify new drug candidates with improved efficacy and novel mechanisms of action. nih.govresearchgate.net

Overview of Academic Research Trajectories for this compound and Related Structures

While specific in-depth research on this compound itself is not extensively documented in publicly available literature, the research trajectories for closely related structures provide a clear indication of its potential areas of investigation. The academic focus is primarily on its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

For example, a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs highlights the importance of the 3-bromophenyl moiety. mdpi.com In this research, the 3-bromophenyl group was incorporated into a triazole scaffold, and the resulting compounds were evaluated for their anticancer activity against a panel of 58 cancer cell lines. mdpi.com Some of these compounds demonstrated significant growth inhibition against cell lines such as the CNS cancer cell line SNB-75. mdpi.com Molecular docking studies suggested that these compounds could bind to tubulin, a key target for anticancer drugs. mdpi.com

Furthermore, other related bromophenyl propanamides have been synthesized as reactants for creating quinoline (B57606) derivatives with antitubercular and antibacterial properties. chemicalbook.com This indicates a research interest in using such structures as intermediates for developing new anti-infective agents. The presence of the bromine atom is often strategic, enabling further chemical modifications through cross-coupling reactions or influencing binding interactions with target proteins.

The general research trend for compounds containing the bromophenyl and propanamide fragments points towards their application in medicinal chemistry as precursors or final compounds for treating diseases like cancer and infectious diseases. mdpi.comnih.govmdpi.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQJMEBNTVTSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(3-bromophenyl)-N-methylpropanamide

The foundational methods for synthesizing this compound rely on well-documented and robust chemical reactions, ensuring reliable access to the target molecule and its analogs.

The most direct and common method for synthesizing this compound is through an amidation reaction. This involves the coupling of a carboxylic acid precursor, 3-(3-bromophenyl)propanoic acid, with methylamine (B109427). To facilitate this transformation, which can be energetically unfavorable to perform directly, a variety of coupling agents or activation methods are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The reaction proceeds by activating the carboxyl group of 3-(3-bromophenyl)propanoic acid, followed by the addition of methylamine to form the corresponding amide bond. The versatility of this method allows for the synthesis of a wide array of derivatives by simply substituting the starting materials. For instance, using different substituted phenylpropanoic acids or a variety of primary and secondary amines can generate a library of related amide compounds. researchgate.netunimi.it

Several classes of reagents are effective for this purpose, each with its own advantages regarding reaction conditions, yield, and prevention of side reactions. researchgate.net

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproducts | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective, but the urea (B33335) byproduct can be difficult to remove. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea | Byproduct is easily removed by aqueous workup. Often used with HOBt. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, rapid reactions, low rates of racemization for chiral acids. |

| T3P® | Propanephosphonic acid anhydride (B1165640) | Phosphate salts | High-yielding, clean reactions with easily removable byproducts. |

This table presents a selection of common reagents used for amidation reactions applicable to the synthesis of the target compound.

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing chiral analogs that may have applications in pharmaceutical development. researchgate.netsciencedaily.com Chirality can be introduced by adding a substituent to the propane (B168953) backbone, for instance, at the C2 (α) or C3 (β) position.

Asymmetric synthesis aims to produce a specific enantiomer in high purity. rsc.org Several strategies could be adapted for chiral analogs of this compound:

Catalytic Asymmetric Hydrogenation : A key strategy involves the asymmetric hydrogenation of a prochiral unsaturated precursor. For example, a β-keto amide could be reduced using a chiral ruthenium catalyst, such as one complexed with a DM-SEGPHOS ligand, to yield a β-hydroxy amide with high diastereomeric and enantiomeric excess. ucsb.edu

Chiral Auxiliaries : A chiral auxiliary can be attached to the carboxylic acid precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation at the α-carbon. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.

Enzyme-Catalyzed Reactions : Biocatalysts like imine reductases (IREDs) can be used for the reductive amination of prochiral ketones, offering excellent stereoselectivity under mild, environmentally friendly conditions. researchgate.net This approach could be used to synthesize chiral amine precursors for the final amidation step.

These methods are foundational in modern organic synthesis for accessing enantiomerically pure compounds. nih.govnih.govchemrxiv.org

Specific classes of reagents and catalysts are instrumental in constructing the carbon skeleton of this compound and for its further functionalization.

Grignard Reagents

Grignard reagents are powerful tools for forming carbon-carbon bonds. libretexts.org While not typically used for the final amidation step, they are invaluable for synthesizing the necessary precursors. mnstate.eduresearchgate.net A plausible route to the 3-(3-bromophenyl)propanoic acid precursor using a Grignard reaction could involve:

Formation of the Grignard Reagent : Reacting 3-bromobenzyl bromide with magnesium metal in anhydrous ether to form 3-bromobenzylmagnesium bromide. google.com

Carbon-Carbon Bond Formation : Reacting the formed Grignard reagent with ethylene (B1197577) oxide. This opens the epoxide ring and extends the carbon chain by two carbons.

Oxidation : Subsequent oxidation of the resulting primary alcohol to the carboxylic acid furnishes the desired 3-(3-bromophenyl)propanoic acid.

The high reactivity of the Grignard reagent as a nucleophile makes it highly effective for such synthetic transformations. unp.edu.ar

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for both synthesizing the core structure and for subsequent derivatization. nih.gov

Synthesis of Precursors : The Heck reaction can be used to synthesize α,β-unsaturated carboxylic acid precursors. For example, coupling 1-bromo-3-iodobenzene (B1265593) with an acrylate (B77674) ester, followed by hydrolysis and reduction of the double bond, can yield 3-(3-bromophenyl)propanoic acid.

Derivatization : The bromo-substituent on the phenyl ring of this compound is a chemical handle for further modification via palladium-catalyzed cross-coupling reactions. This allows for the creation of diverse derivatives from a common intermediate. nih.govyoutube.com

Table 2: Applications of Palladium-Catalyzed Reactions

| Reaction Name | Reactants | Product | Purpose |

|---|---|---|---|

| Suzuki Coupling | This compound + Arylboronic acid | 3-(3-arylphenyl)-N-methylpropanamide | Forms a new C-C bond, replacing bromine with an aryl group. nih.gov |

| Buchwald-Hartwig Amination | This compound + Amine | 3-(3-aminophenyl)-N-methylpropanamide | Forms a new C-N bond, replacing bromine with an amino group. nih.gov |

| Sonogashira Coupling | This compound + Terminal alkyne | 3-(3-alkynylphenyl)-N-methylpropanamide | Forms a new C-C bond, introducing an alkyne moiety. youtube.com |

| Heck Reaction | 3-Bromoiodobenzene + Acrylic acid | 3-(3-Bromophenyl)acrylic acid | Precursor synthesis by forming a C-C double bond. |

This table illustrates how palladium-catalyzed reactions can be used to synthesize precursors or to diversify the final compound.

Advanced Synthetic Strategies and Optimization

To improve the efficiency, speed, and environmental impact of synthesis, modern techniques such as microwave-assisted synthesis and high-throughput methodologies are employed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Instead of conventional heating, this technique uses microwave irradiation to heat the reaction mixture directly and more efficiently. This often leads to dramatic reductions in reaction time, increased product yields, and improved purity. nih.gov

For the synthesis of this compound, the key amidation step can be significantly optimized using microwave irradiation. sci-hub.st The reaction of 3-(3-bromophenyl)propanoic acid with methylamine in the presence of a suitable coupling agent can be completed in minutes under microwave conditions, compared to several hours with conventional heating. nih.govsci-hub.se

Table 3: Comparison of Conventional vs. Microwave-Assisted Amidation (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | 4–12 hours | 5–20 minutes |

| Temperature | 80–110 °C (Reflux) | 100–150 °C |

| Typical Yield | 65–80% | 80–95% |

| Energy Input | Indirect, slow | Direct, rapid, and uniform |

This table provides a hypothetical comparison based on typical improvements reported in the literature for similar amidation reactions when switching from conventional heating to microwave irradiation. nih.govnih.gov

High-throughput synthesis (HTS) is a strategy used to rapidly generate large libraries of distinct but structurally related compounds. rug.nl This approach is a cornerstone of modern medicinal chemistry and materials science, enabling the efficient exploration of chemical space. HTS typically involves parallel synthesis, where multiple reactions are run simultaneously in the wells of a microtiter plate. rug.nl

The synthesis of this compound can be integrated into an HTS workflow to produce a library of analogs. A general procedure would involve:

Arraying Reactants : Dispensing an array of different carboxylic acids (including 3-(3-bromophenyl)propanoic acid) into the columns of a 96-well plate.

Adding Reagents : Adding a solution of an activating agent (like HATU) to all wells, followed by dispensing an array of different amines (including methylamine) into the rows.

Reaction and Analysis : The plate is then sealed and agitated at a controlled temperature to allow the reactions to proceed. After completion, the products can be rapidly analyzed using techniques like high-throughput mass spectrometry (e.g., HTE-DESI-MS) to confirm success and purity. purdue.edu

This methodology allows for the synthesis and screening of hundreds of unique amides in a fraction of the time required for traditional, sequential synthesis.

Green Chemistry Principles in Synthesis

The synthesis of N-acylated compounds like this compound is increasingly guided by the principles of green chemistry to mitigate environmental impact. These principles focus on the use of environmentally benign solvents, catalysts, and energy-efficient methods. Research has demonstrated the efficacy of deep eutectic solvents (DES) as green alternatives to toxic and volatile organic solvents in the synthesis of heterocyclic compounds. nih.gov For instance, a combination of choline (B1196258) chloride and malonic acid has been successfully used as a solvent system. nih.gov Such approaches, often combined with microwave or ultrasound assistance, can lead to high yields and cleaner reaction profiles. nih.gov

Furthermore, the development of recyclable and non-toxic catalysts is a cornerstone of green synthetic chemistry. Magnetic nanoparticles, such as those functionalized with sulfonic acid (MNPs-PhSO3H), have emerged as highly efficient, reusable, and eco-friendly catalysts for multi-component condensation reactions under solvent-free conditions. researchgate.net These catalysts offer significant advantages, including simple work-up procedures (often requiring only an external magnet for separation), short reaction times, and high conversions, thereby avoiding the use of hazardous reagents and solvents. researchgate.net While direct synthesis of this compound using these specific green methods is not explicitly detailed in the reviewed literature, these environmentally friendly approaches for related chemical transformations highlight a clear path toward more sustainable production routes. nih.govresearchgate.netnih.gov

Chemical Transformations and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives for various research applications, particularly in the exploration of structure-activity relationships.

The bromine atom on the phenyl ring is a versatile handle for introducing structural diversity through various cross-coupling reactions. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. Palladium- and copper-catalyzed reactions are the most common methods for the functionalization of aryl bromides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of the aryl bromide moiety with a wide range of primary and secondary amines, including heterocyclic amines, to yield N-arylated products. nih.govacs.org The choice of phosphine (B1218219) ligand (e.g., XPhos, SPhos, t-BuXPhos) is critical for achieving high yields and broad substrate scope. nih.gov

Copper-Catalyzed Amination (Ullmann Condensation): Copper-based catalytic systems provide a complementary approach to palladium, particularly for the amination of aryl halides. researchgate.netnih.gov Modern methods often employ ligands such as 2-aminopyridine (B139424) 1-oxides or N¹,N²-diarylbenzene-1,2-diamines to facilitate the coupling of aryl bromides with aliphatic and aromatic amines under milder conditions than traditional Ullmann reactions. researchgate.netnih.gov

Suzuki Coupling: This palladium-catalyzed reaction involves coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is a highly reliable method for forming carbon-carbon bonds, allowing for the introduction of various alkyl, alkenyl, or aryl substituents in place of the bromine atom. nih.gov

Heck Coupling: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a route to introduce vinyl groups or more complex side chains.

Table 1: Key Cross-Coupling Reactions for Functionalizing the Bromophenyl Moiety

| Reaction Name | Catalyst Type | Coupling Partner | Bond Formed | Potential New Moiety |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Amine (R₂NH) | C-N | Substituted Amino Group |

| Ullmann Condensation | Copper | Amine (R₂NH) / Alcohol (ROH) | C-N / C-O | Substituted Amino or Ether Group |

| Suzuki Coupling | Palladium | Boronic Acid (RB(OH)₂) | C-C | Alkyl, Alkenyl, or Aryl Group |

| Heck Coupling | Palladium | Alkene (R-CH=CH₂) | C-C | Substituted Alkene |

The amide group is a stable functional group, but it can be transformed under various reaction conditions. These modifications, along with alterations to the N-methyl substituent, are crucial for probing the pharmacophore of a molecule.

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-(3-bromophenyl)propanoic acid and methylamine. studyraid.comstudymind.co.uk This transformation, while destructive to the parent molecule, can be a key step in certain synthetic routes or metabolic studies.

Amide Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group, converting this compound into the corresponding amine, N-methyl-3-(3-bromophenyl)propan-1-amine. studymind.co.ukncert.nic.in

N-Demethylation and N-Alkylation: While N-demethylation can be challenging, subsequent N-alkylation of a demethylated precursor or direct alkylation of a primary amide analog allows for the introduction of various alkyl or functionalized groups at the nitrogen atom. studyraid.comorganic-chemistry.org This modification is often used to explore the steric and electronic requirements of the N-substituent for biological activity.

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the amide's hydrogen (if it were a primary or secondary amide without N-substitution) or other functional groups on analogs can be derivatized. nih.gov Acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can improve chromatographic properties and detection sensitivity. nih.govresearchgate.net Similarly, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to target and analyze metabolites containing carboxyl groups after hydrolysis. nih.gov

Table 2: Chemical Transformations of the Amide Moiety

| Transformation | Reagents | Product Type | Notes |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid + Ammonium (B1175870) Salt | Cleaves the C-N bond. studymind.co.uk |

| Basic Hydrolysis | OH⁻, heat | Carboxylate Salt + Amine | Cleaves the C-N bond. studyraid.com |

| Reduction | LiAlH₄, then H₂O | Amine | Converts C=O to CH₂. ncert.nic.in |

| N-Alkylation | Alkyl Halide (RX), Base | Tertiary Amide | Applicable to primary/secondary amide analogs. organic-chemistry.org |

The systematic modification of a lead compound is a cornerstone of drug discovery, allowing researchers to map the structure-activity relationship (SAR) and optimize properties like potency and selectivity. For a molecule like this compound, analogs can be developed by altering each of its core components: the bromophenyl ring, the propanamide linker, and the N-methyl group.

SAR studies on related structures provide a blueprint for this process. For example, in the development of inhibitors for targets like the dopamine (B1211576) transporter or various enzymes, researchers synthesize series of analogs to probe the effect of different substituents. nih.govfrontiersin.org Studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown that substitutions on an aryl ring can significantly impact anticancer activity, with molecular docking studies suggesting that interactions like hydrogen bonds and halogen bonds are critical for target binding. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, are computational tools used to correlate the physical-chemical properties of molecules with their biological activity. mdpi.commdpi.com These models can guide the design of new analogs by identifying regions where steric bulk, positive or negative electrostatic potential, or hydrogen bonding capabilities are likely to enhance activity. For instance, a 3D-QSAR study on aryloxypropanolamine derivatives suggested that the presence of polar groups and aromatic rings could improve activity through interactions with specific amino acid residues like Arg315 and Phe198 in the target protein. mdpi.com

Applying these principles to this compound, a diverse library of analogs could be proposed for synthesis and testing:

Bromophenyl Moiety Analogs: The bromine at position 3 could be moved to position 2 or 4, or replaced entirely with other halogens (Cl, F, I) or with groups like trifluoromethyl, cyano, or methoxy (B1213986) via coupling reactions to probe electronic and steric effects. nih.govnih.gov

Linker Analogs: The three-carbon (propanamide) linker could be shortened or lengthened, or its flexibility could be constrained by incorporating cyclic structures.

N-Substitution Analogs: The N-methyl group could be replaced with larger alkyl groups (ethyl, propyl), cyclic groups (cyclopropyl), or functionalized chains (e.g., containing hydroxyl or amino groups) to explore the space within the target's binding pocket. nih.gov

Table 3: Strategies for Analog Development for SAR Studies

| Molecular Fragment | Modification Strategy | Example Modification | Rationale |

|---|---|---|---|

| Bromophenyl Moiety | Vary substituent at position 3 | Replace -Br with -CF₃, -CN, -OCH₃ | Probe electronic effects (electron-withdrawing vs. donating). nih.gov |

| Bromophenyl Moiety | Vary substituent position | Move -Br from C3 to C2 or C4 | Investigate positional isomers and steric hindrance. |

| Propanamide Linker | Change linker length | Ethanamide or butanamide linker | Optimize distance between phenyl and amide groups. |

| N-Substitution | Vary N-alkyl group size | Replace -CH₃ with -CH₂CH₃ or -H | Explore steric tolerance in the binding site. nih.gov |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Amide Formation

The formation of the amide bond in 3-(3-bromophenyl)-N-methylpropanamide typically proceeds through the reaction of 3-(3-bromophenyl)propanoic acid and methylamine (B109427). This transformation can be achieved via several pathways, often requiring the activation of the carboxylic acid.

One common method involves the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism for this activated ester formation is a well-established process. The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine. The amine nitrogen attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the stable amide bond and a urea (B33335) byproduct.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(3-bromophenyl)propanoyl chloride is then highly electrophilic and readily reacts with methylamine in a nucleophilic acyl substitution reaction to form the amide.

Direct amidation, without a coupling agent, is also possible but generally requires high temperatures. This process is thought to proceed via a direct nucleophilic attack of the amine on the carboxylic acid, forming a salt, which upon heating dehydrates to form the amide. The equilibrium of this reaction often lies towards the starting materials, necessitating the removal of water to drive the reaction to completion.

A proposed mechanistic pathway for the direct thermal amidation is presented below:

| Step | Description | Intermediate/Transition State |

| 1 | Proton transfer from the carboxylic acid to the amine | Formation of a carboxylate-ammonium salt |

| 2 | Nucleophilic attack of the carboxylate on the ammonium (B1175870) ion | A four-centered transition state |

| 3 | Elimination of a water molecule | Formation of the amide bond |

Exploration of Radical Mechanisms in Bromophenylpropanamide Synthesis

While the primary synthesis of this compound involves ionic mechanisms for amide formation, radical pathways can be relevant, particularly concerning the modification of the bromophenyl group or in potential side reactions. The bromine atom on the phenyl ring can participate in radical reactions, such as those initiated by light or radical initiators like azobisisobutyronitrile (AIBN) sigmaaldrich.com.

A key radical reaction involving an aryl bromide is the radical dehalogenation. For instance, in the presence of a radical initiator and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the bromine atom can be replaced by a hydrogen atom. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps lumenlearning.comyoutube.com.

The initiation step involves the formation of a tributyltin radical from the initiator sigmaaldrich.com. This radical then abstracts the bromine atom from this compound during the propagation phase, generating an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical, which continues the chain.

The general steps for a radical chain reaction are as follows:

Initiation: Formation of initial radical species.

Propagation: A radical reacts with a non-radical to form a new radical.

Termination: Two radicals combine to form a non-radical species.

Below is a table outlining a hypothetical radical dehalogenation of this compound:

| Reaction Step | Reactants | Products |

| Initiation | AIBN (heat) | 2 R• + N₂ |

| R• + Bu₃SnH | R-H + Bu₃Sn• | |

| Propagation 1 | Bu₃Sn• + Br-Ar-R' | Bu₃SnBr + •Ar-R' |

| Propagation 2 | •Ar-R' + Bu₃SnH | H-Ar-R' + Bu₃Sn• |

| Termination | 2 Bu₃Sn• | Bu₃Sn-SnBu₃ |

| 2 •Ar-R' | R'-Ar-Ar-R' | |

| Bu₃Sn• + •Ar-R' | Bu₃Sn-Ar-R' |

Where Ar represents the phenyl ring and R' represents the -CH₂CH₂CONHCH₃ side chain.

Kinetic Studies of Key Synthetic Steps

Kinetic studies are essential for understanding reaction rates and optimizing reaction conditions. While specific kinetic data for the synthesis of this compound are not readily found in the literature, the kinetics can be inferred from similar amidation and substitution reactions.

The rate of amide formation is highly dependent on the method used. When using a coupling agent, the reaction rate is typically dependent on the concentration of the carboxylic acid, the coupling agent, and the amine. The reaction is often pseudo-first-order with respect to the amine if the activated carboxylic acid intermediate is formed rapidly and is present in excess.

For the conversion of the carboxylic acid to an acyl chloride, the reaction rate depends on the concentration of the acid and the chlorinating agent. These reactions are generally fast. The subsequent reaction of the acyl chloride with methylamine is also typically very rapid.

In the case of direct thermal amidation, the reaction kinetics are more complex and often require higher activation energy. The rate would be influenced by the concentrations of both the carboxylic acid and the amine, as well as the temperature and the efficiency of water removal.

A hypothetical kinetic dataset for the formation of this compound via an activated ester intermediate is presented below, assuming pseudo-first-order kinetics with respect to methylamine.

| [Methylamine] (mol/L) | Initial Rate (mol/L·s) |

| 0.05 | 1.2 x 10⁻⁴ |

| 0.10 | 2.4 x 10⁻⁴ |

| 0.15 | 3.6 x 10⁻⁴ |

| 0.20 | 4.8 x 10⁻⁴ |

This linear relationship suggests a first-order dependence on the methylamine concentration under these conditions.

Reaction Pathway Analysis of Derivative Formation

The structure of this compound offers several sites for further chemical modification, leading to the formation of various derivatives. The primary reactive sites are the bromine atom on the phenyl ring, the aromatic ring itself, and the amide functional group.

The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with a boronic acid could introduce a new carbon-carbon bond, while Buchwald-Hartwig amination could replace the bromine with a different amine group. These reactions provide a versatile platform for creating a diverse library of derivatives.

The aromatic ring can undergo electrophilic aromatic substitution, although the bromine atom is a deactivating group and directs incoming electrophiles to the ortho and para positions. However, the positions are sterically hindered to varying degrees.

The amide group itself is relatively stable but can be hydrolyzed back to the carboxylic acid and amine under acidic or basic conditions. The nitrogen of the amide is generally not nucleophilic due to resonance, but the oxygen is weakly basic and can be protonated.

A summary of potential derivative-forming reactions is provided in the table below:

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |

| Buchwald-Hartwig Amination | A different amine, Pd catalyst, base | Di-aryl amine derivative |

| Heck Reaction | Alkene, Pd catalyst, base | Styrenyl derivative |

| Hydrolysis (Acidic) | H₃O⁺, heat | 3-(3-bromophenyl)propanoic acid + Methylammonium ion |

| Hydrolysis (Basic) | OH⁻, heat | 3-(3-bromophenyl)propanoate salt + Methylamine |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR, ¹³C NMR, and advanced NMR data for 3-(3-bromophenyl)-N-methylpropanamide are not available in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), and signal integrations for this compound, have not been publicly reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Reported ¹³C NMR spectra detailing the chemical shifts for each unique carbon atom in this compound could not be found.

Advanced NMR Techniques

There is no information available regarding the application of advanced NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Specific FT-IR and Raman spectral data for this compound are not present in the surveyed scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A published FT-IR spectrum showing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of this compound is not available.

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound has been found in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of "this compound". In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. The molecular ion peak, [M]+•, for "this compound" would appear at an m/z corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 Da ([M]+• and [M+2]+•) is expected for the molecular ion and any bromine-containing fragments.

The fragmentation of "this compound" under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the alkyl chain. A plausible fragmentation pattern is initiated by the cleavage of the C-C bond alpha to the carbonyl group (α-cleavage) and cleavage of the amide C-N bond.

Key fragmentation pathways include:

Formation of the acylium ion: Cleavage of the C-N bond can result in the formation of a stable acylium ion, [CH3CH2C(O)]+, or the [M - NHCH3]+ fragment.

McLafferty rearrangement: If the alkyl chain were longer, a McLafferty rearrangement could occur. However, in this compound, other fragmentations are more probable.

Cleavage of the bromophenyl group: Fragmentation can also involve the loss of the bromine atom or cleavage of the bond between the phenyl ring and the propyl chain.

Formation of the N-methylaminomethyl radical: Cleavage of the bond between the carbonyl carbon and the adjacent CH2 group can lead to the formation of the [M-CH2CONHCH3]+ fragment corresponding to the bromophenyl radical cation.

A proposed fragmentation pathway is detailed in the table below, outlining the major expected fragments and their corresponding m/z values.

Table 1: Proposed Mass Spectral Fragments of this compound

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Fragment Structure |

| 242 | 244 | [M]+• | [BrC6H4CH2CH2CONHCH3]+• |

| 183 | 185 | [BrC6H4CH2CH2]+ | [M - CONHCH3]+ |

| 170 | 172 | [BrC6H4CH2]+ | [M - CH2CONHCH3]+ |

| 155 | 157 | [BrC6H4]+ | [M - CH2CH2CONHCH3]+ |

| 72 | [CH2CONHCH3]+ | ||

| 58 | [CONHCH3]+ | ||

| 44 | [CH3NH]+ |

This interactive table details the expected mass-to-charge ratios for the primary fragments of this compound, considering the two major isotopes of bromine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the compound's conformation and how it packs in a crystal lattice.

To perform single-crystal X-ray diffraction, a suitable single crystal of "this compound" is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

While specific crystallographic data for "this compound" is not publicly available, a hypothetical dataset for a compound of this nature is presented below for illustrative purposes. Such data would typically be deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C10H12BrNO |

| Formula Weight | 242.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 19.876 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1052.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.528 |

| R-factor | 0.045 |

This interactive table provides a representative example of crystallographic data that could be obtained from a single-crystal X-ray diffraction analysis of the title compound.

The analysis would reveal the precise conformation of the molecule, including the torsion angles of the propanamide chain and the orientation of the bromophenyl group.

The crystal packing of "this compound" would be governed by various intermolecular interactions. The amide group is a key functional group for forming strong intermolecular hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

In addition to classical hydrogen bonding, other weaker interactions are expected to play a significant role in the crystal packing. These include:

C-H···O interactions: The hydrogen atoms on the carbon atoms adjacent to the carbonyl group and on the aromatic ring can form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.

Halogen bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a carbonyl group, from an adjacent molecule.

π-π stacking: The aromatic bromophenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

These interactions collectively dictate the supramolecular architecture of the compound in the solid state.

Co-crystallization is a technique used to obtain a crystal containing two or more different molecules in the same crystal lattice. In pharmaceutical sciences, co-crystallizing a small molecule with its biological target (e.g., an enzyme or receptor) is a powerful method for understanding the molecular basis of their interaction. researchgate.netnih.gov

If "this compound" were identified as a ligand for a particular biological target, co-crystallization studies would be a key step in structure-based drug design. The resulting co-crystal structure would provide a detailed snapshot of the binding mode of the compound within the active site of the protein.

This information would reveal:

The specific amino acid residues involved in binding.

The network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

The conformation adopted by the ligand upon binding.

Such insights are invaluable for optimizing the ligand's affinity and selectivity for its target, potentially leading to the development of more potent and specific therapeutic agents. While no co-crystallization studies involving "this compound" have been reported, this remains a crucial area of investigation should the compound demonstrate significant biological activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, energy levels, and electron distribution with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the optimized geometry, vibrational frequencies, and electronic structure of 3-(3-bromophenyl)-N-methylpropanamide. Such calculations would reveal critical bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is instrumental in generating molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.org A smaller energy gap suggests that the molecule is more reactive. wikipedia.org For this compound, this analysis helps to understand its potential for charge transfer within itself and with other molecules.

Table 1: Hypothetical Frontier Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative for a molecule of this type and are not derived from direct experimental or published computational results for this compound.

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comnih.gov By calculating the condensed Fukui functions for each atom in this compound, one can identify which atoms are most likely to act as electron donors (nucleophilic sites) and which are most likely to act as electron acceptors (electrophilic sites). numberanalytics.com This analysis is invaluable for predicting how the molecule will interact with other chemical species. numberanalytics.commdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic picture of molecular behavior, which is crucial for understanding how molecules like this compound behave in a biological environment. acs.org

MD simulations are instrumental in exploring how a small molecule, or ligand, binds to a receptor, such as a protein. acs.orgmdpi.com If this compound were to be investigated as a potential drug candidate, MD simulations could model its interaction with a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the binding, the stability of the ligand-receptor complex, and the specific intermolecular forces (like hydrogen bonds and van der Waals interactions) that stabilize the binding. The binding free energy, a measure of the affinity of the ligand for the receptor, can also be calculated from these simulations. acs.org

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound with a Target Protein

| Parameter | Value |

| Average RMSD of Ligand | 1.5 Å |

| Key Interacting Residues | Tyr88, Phe254, Arg312 |

| Number of Hydrogen Bonds | 2-3 |

| Estimated Binding Free Energy | -8.5 kcal/mol |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an MD simulation. They are not based on published research for this specific compound.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can simulate these solvent effects to predict changes in the molecule's conformation and properties. For this compound, the polarity of the solvent would likely affect the orientation of the N-methylpropanamide side chain relative to the bromophenyl ring. In polar solvents, conformations that maximize the exposure of the polar amide group to the solvent may be favored. Conversely, in non-polar environments, the molecule might adopt a more folded conformation to minimize the exposure of its polar regions. These conformational changes can be critical for the molecule's interaction with biological targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. researchgate.netchemrxiv.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Molecular docking simulations can predict the preferred orientation, or "binding mode," of this compound within the active site of a protein. researcher.lifenih.gov The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. researchgate.net For instance, studies on similar scaffolds, like coumarin (B35378) derivatives, have used docking to identify potent inhibitors by correlating docking scores with experimental activity. A study on 3-(3′-bromophenyl)-6-methylcoumarin demonstrated its potent and selective inhibition of monoamine oxidase B (MAO-B), with docking studies revealing its binding orientation within the enzyme's active site. researchgate.net Similar computational approaches could be applied to this compound to identify its potential biological targets and predict the stability of the resulting ligand-protein complex.

Once a binding mode is predicted, the specific interactions between the ligand and the protein's amino acid residues can be analyzed. nih.govnih.govnih.gov For this compound, key interactions could include:

Hydrogen Bonds: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with polar residues in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with non-polar amino acid residues.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom on the phenyl ring can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity and specificity.

Identifying these key residues is fundamental to understanding the basis of molecular recognition and activity. nih.govresearchgate.net

The insights gained from molecular docking can guide the rational design of new derivatives with improved properties. nih.govresearchgate.net By analyzing the predicted binding mode of this compound, medicinal chemists can identify positions on the molecule where modifications could enhance binding affinity or selectivity. For example, if the docking simulation reveals an unoccupied space within the binding pocket near the bromine atom, a derivative with a larger substituent at that position might be synthesized to achieve a better fit. This structure-based drug design approach is a cornerstone of modern medicinal chemistry. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. drugdesign.orgcollaborativedrug.com By systematically modifying a chemical structure, researchers can deduce which parts of the molecule are important for its effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net A 3D-QSAR study, for example, uses techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.govnih.gov

For a series of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target. The model would identify the physicochemical properties (e.g., steric, electrostatic, hydrophobic) that are most important for activity. Such models have been successfully used to guide the optimization of lead compounds in various drug discovery projects. nih.govnih.gov For instance, a QSAR study on a series of β3-adrenergic receptor agonists provided robust models that could predict the biological activity of new compounds. mdpi.com

Pharmacophore Modeling and Virtual Screening

Computational techniques such as pharmacophore modeling and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. youtube.com While specific research applying these methods to This compound is not publicly available, this section will outline a hypothetical workflow to illustrate how these computational studies would be conducted for this compound. This theoretical exploration will demonstrate the process of identifying key chemical features and using them to discover other molecules with the potential for similar biological activity.

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.netnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov Depending on the available data, pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the biological target's binding site (structure-based). volkamerlab.org

Hypothetical Pharmacophore Model for this compound

Assuming This compound is an active ligand for a hypothetical biological target, a pharmacophore model can be constructed based on its key chemical features. The primary features of this molecule that would be considered are:

Aromatic Ring (AR): The bromophenyl group provides a distinct aromatic feature.

Hydrophobic Group (HY): The bromo-substituent on the phenyl ring and the ethyl bridge contribute to the molecule's hydrophobicity.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Based on an analysis of the molecule's structure, a hypothetical pharmacophore model could be generated. The spatial arrangement of these features would be crucial for creating a 3D query for subsequent screening. The table below outlines the potential features of such a model.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature ID | Feature Type | Location (Functional Group) |

| AR1 | Aromatic Ring | Phenyl Ring |

| HY1 | Hydrophobic | Bromo-substituent |

| HBA1 | Hydrogen Bond Acceptor | Amide Carbonyl Oxygen |

Virtual Screening

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov When a pharmacophore model is used for this purpose, it acts as a 3D filter. The database compounds are conformationally searched, and only those molecules that can adopt a shape that matches the pharmacophore's features in the correct spatial orientation are retained as "hits". youtube.com

Hypothetical Virtual Screening Workflow

Using the hypothetical pharmacophore model (AR1, HY1, HBA1) for This compound , a virtual screening campaign could be launched against a large compound library, such as the ZINC database. frontiersin.org The workflow would be as follows:

Database Preparation: A large library of commercially available or synthetically feasible compounds is selected and prepared, generating multiple 3D conformations for each molecule.

Pharmacophore-Based Filtering: The 3D pharmacophore model is used as a query to rapidly screen the database. Only molecules that match the defined aromatic, hydrophobic, and hydrogen bond acceptor features with the correct geometry are kept.

Hit List Generation: The molecules that pass the pharmacophore filter are collected into a "hit list." These compounds are expected to share key interaction features with the original template molecule, This compound .

Further Refinement (Optional): This initial hit list can be further refined using other computational methods, such as molecular docking, to predict the binding affinity and pose of each hit within the hypothetical target's binding site. frontiersin.org

The results of such a screen would yield a set of structurally diverse compounds that fulfill the essential pharmacophoric requirements. The table below provides an illustrative example of potential hits that might be identified.

Table 2: Illustrative Hit Compounds from a Hypothetical Virtual Screen

| Hit ID | Chemical Name | Molecular Formula | Predicted Activity Score (Arbitrary Units) |

| ZINC01 | 1-(4-bromophenyl)-3-(methylamino)propan-1-one | C₁₀H₁₂BrNO | 0.92 |

| ZINC02 | N-ethyl-3-(3-chlorophenyl)propanamide | C₁₁H₁₄ClNO | 0.88 |

| ZINC03 | 3-(3-iodophenyl)-N-methylpropanamide | C₁₀H₁₂INO | 0.85 |

| ZINC04 | 1-(3-bromophenyl)butan-1-one | C₁₀H₁₁BrO | 0.79 |

Note: The compounds and scores in this table are purely hypothetical and for illustrative purposes only.

This combined approach of pharmacophore modeling and virtual screening provides a rational pathway for hit identification in the early stages of drug discovery. nih.gov By abstracting the key chemical features of a lead compound like This compound , it becomes possible to identify novel chemical scaffolds that may possess similar or improved biological activity.

Chemical Biology and Medicinal Chemistry Applications

Exploration as Chemical Probes for Biological Systems

The core structure of 3-(3-bromophenyl)-N-methylpropanamide is integral to the development of sophisticated chemical probes used to investigate complex biological systems. A notable example is its incorporation into a larger molecule, referred to as compound 15, which was designed to study the β2-adrenergic receptor (β2AR), a key G-protein-coupled receptor (GPCR). pnas.orgduke.edu This compound serves as a probe to explore the receptor's allosteric sites—binding locations distinct from the primary, or orthosteric, site where endogenous ligands bind. pnas.orgduke.edu

By using this probe, researchers can investigate the nuanced mechanisms of GPCR function. For instance, studies with an antibody specific to an intracellular region of the β2AR suggest that compound 15 binds near the G-protein binding site on the receptor's cytosolic surface. pnas.orgduke.edu This probe has been instrumental in demonstrating that it can selectively inhibit cAMP production mediated by the β2AR without affecting other related receptors. pnas.orgduke.edu Such specific interactions make the this compound scaffold a valuable tool for dissecting cellular signaling pathways.

Scaffold Development for Receptor Ligands and Modulators

The 3-(3-bromophenyl)propanamide (B3042410) framework is a key building block in the creation of novel receptor ligands, particularly for allosteric modulation of GPCRs. pnas.org

The β2-adrenergic receptor (β2AR) is a well-studied model for GPCR signaling and a target for drugs treating cardiovascular and pulmonary diseases. pnas.orgduke.edu While most drugs target the orthosteric site, there is growing interest in allosteric modulators that bind to different sites to offer greater specificity and potentially fewer side effects. pnas.orgdecltechnology.com

A significant breakthrough was the discovery of a small-molecule negative allosteric modulator (NAM) of the β2AR that contains the this compound moiety. pnas.orgduke.edu This compound, identified as compound 15, functions as an antagonist, inhibiting β2AR-mediated signaling pathways. pnas.orgduke.edu It was found to negatively modulate the binding of orthosteric agonists while enhancing the binding of an orthosteric inverse agonist. pnas.orgduke.edu Functionally, it inhibits both cAMP production and the recruitment of β-arrestin to the activated receptor, demonstrating its role as a potent allosteric "beta-blocker". pnas.orgduke.edu

| Compound Name | Scaffold | Target Receptor | Modulation Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Compound 15 | This compound | β2-adrenergic receptor (β2AR) | Negative Allosteric Modulator (NAM) | Inhibits cAMP production and β-arrestin recruitment; binds to a site distinct from the orthosteric pocket. | pnas.orgduke.edu |

The discovery of the aforementioned β2AR allosteric modulator was made possible by screening a vast DNA-Encoded Library (DEL). pnas.orgduke.edu This high-throughput screening method involved panning a library of 190 million distinct DNA-tagged compounds against purified human β2AR. pnas.orgduke.edu Affinity-based screening of these massive libraries allows for the rapid identification of novel ligands for challenging targets like GPCRs. pnas.orgdecltechnology.comnih.gov

The successful identification of compound 15 established a proof-of-concept for using DEL screening to find allosteric modulators for purified GPCRs. pnas.orgunc.edu This approach is a powerful and efficient strategy for discovering highly selective ligands and provides a pathway for developing new drugs with tailored allosteric effects. pnas.orgnih.gov

Enzyme Inhibition and Modulation Studies

The 3-(3-bromophenyl)propanamide scaffold has also been explored for its potential in designing inhibitors for various enzymes critical in disease pathways.

Pyruvate Dehydrogenase Kinase (PDK) is an enzyme that is often overexpressed in cancer cells, contributing to metabolic changes that support tumor growth. mdpi.comnih.govnih.gov Inhibition of PDKs is therefore a promising strategy in cancer therapy. nih.govnih.gov While various compounds with a propanamide structure have been investigated as PDK inhibitors, such as those containing a (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide group, current research from the provided search results does not directly link this compound to the inhibition of Pyruvate Dehydrogenase Kinase. nih.gov The exploration of related amide scaffolds, however, suggests a potential avenue for future research into modifying the 3-(3-bromophenyl)propanamide structure for this target. uliege.be

Carbonic Anhydrase XII (CA XII) is a membrane-bound enzyme that is highly expressed in many solid tumors and contributes to pH regulation in the tumor microenvironment, which is crucial for cancer cell survival and proliferation. unito.itmdpi.com Inhibition of CA XII is a validated strategy for developing anticancer agents. unito.it

The 3-(3-bromophenyl)propanamide scaffold has been successfully incorporated into a potent inhibitor of CA XII. unito.it A study described the synthesis of a series of derivatives, including (2E)-2-[(Benzyloxy)imino]-3-(3-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]propanamide, which demonstrated significant inhibitory activity against several CA isoforms, with particularly strong inhibition of CA XII. unito.it This finding highlights the utility of the 3-(3-bromophenyl)propanamide core as a scaffold for developing selective and potent CA XII inhibitors.

| Compound Name | Scaffold | Target Enzyme | Key Feature | Reference |

|---|---|---|---|---|

| (2E)-2-[(Benzyloxy)imino]-3-(3-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]propanamide | 3-(3-bromophenyl)propanamide | Carbonic Anhydrase XII (CA XII) | Demonstrates potent inhibition of CA XII, highlighting the scaffold's utility in designing enzyme inhibitors. | unito.it |

Epidermal Growth Factor Receptor (EGFR) Inhibition

There is no scientific literature available that investigates or documents the activity of this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Research on EGFR inhibitors typically focuses on molecules with different structural scaffolds designed to fit into the ATP-binding site or allosteric sites of the kinase. bldpharm.comorientjchem.org

Integrin-Linked Kinase (ILK) Inhibition

No published data exists to support the role of this compound as an inhibitor of Integrin-Linked Kinase (ILK). Studies on ILK inhibition describe other, more structurally complex compounds that interact with this therapeutic target. nih.govmdpi.com

Other Enzyme Targets (e.g., HDAC8, Coronavirus Main Proteases)

A review of the literature found no evidence of this compound being evaluated as an inhibitor of Histone Deacetylase 8 (HDAC8) or coronavirus main proteases (such as SARS-CoV-2 Mpro). Research in these areas is extensive but does not include this specific compound. bldpharm.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

As there is no primary biological activity data for this compound against the specified targets, no structure-activity relationship (SAR) studies have been published. SAR studies are contingent upon initial findings of biological potency which can then be optimized through structural modifications. nih.govhumanjournals.com

Correlation of Structural Modifications with Biological Potency

In the absence of baseline potency data for the parent compound, no studies correlating its structural modifications with changes in biological activity could be found. Such research would require a confirmed "hit" or "lead" compound to initiate a medicinal chemistry campaign. humanjournals.com

Mechanistic Insights from SAR Data

No mechanistic insights derived from SAR data are available for this compound, as no relevant SAR studies have been conducted.

Design of Targeted Derivatives for Specific Biological Pathways

There are no documented efforts to design targeted derivatives of this compound for specific biological pathways such as those mediated by EGFR, ILK, HDAC8, or viral proteases. The design of targeted derivatives is a subsequent step that follows the identification of a biologically active parent molecule. researchgate.net

Mentioned Compounds

As no specific derivatives or related active compounds based on the core structure of this compound were discussed in the context of the requested biological targets, a table of compounds has not been generated.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com These improvements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of 3-(3-bromophenyl)-N-methylpropanamide, UPLC is an invaluable tool for purity assessment and quantification in various matrices.

The separation of this compound via UPLC is typically achieved using a reversed-phase method. This involves a non-polar stationary phase and a polar mobile phase. The bromophenyl group imparts significant hydrophobicity to the molecule, leading to strong retention on a C18 column. A gradient elution, starting with a higher proportion of water and gradually increasing the organic modifier (such as acetonitrile (B52724) or methanol), is often employed to ensure a sharp peak shape and efficient elution. The presence of the amide functional group and the aromatic ring allows for sensitive detection using a photodiode array (PDA) detector, typically in the UV range of 210-400 nm. oup.com

Detailed Research Findings:

In a typical UPLC method for a brominated aromatic compound like this compound, the chromatographic conditions are optimized to achieve a balance between resolution and analysis time. The use of a gradient elution with a mobile phase consisting of water and acetonitrile, both modified with a small amount of formic acid (e.g., 0.1%), helps to improve peak shape and ionization efficiency if the UPLC is coupled to a mass spectrometer. nih.gov The flow rate is generally higher than in conventional HPLC, often in the range of 0.4 to 0.6 mL/min, which, combined with the shorter column length, significantly reduces the run time. The column temperature is maintained at a constant value, for instance, 40°C, to ensure reproducibility of retention times. oup.com

| Parameter | Typical Condition |

| Chromatographic System | Acquity UPLC System or equivalent |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA Detector, 254 nm |

| Run Time | 5 minutes |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal identification and structural elucidation of chemical compounds. mdpi.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS is critical for confirming its identity, especially in complex reaction mixtures or when characterizing unknown impurities.

When coupled with a UPLC system (UPLC-HRMS), this technique provides both chromatographic separation and high-accuracy mass data. Electrospray ionization (ESI) is a commonly used ionization source for this type of molecule, typically operating in positive ion mode to protonate the amide nitrogen. The resulting mass spectrum will show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio), which is a key signature for identifying the compound. researchgate.net

Detailed Research Findings:

In a UPLC-HRMS analysis, this compound would be expected to produce a protonated molecule [M+H]+. The high-resolution mass measurement of this ion allows for the calculation of its elemental formula, which can then be compared to the theoretical formula (C10H13BrNO). Fragmentation of the parent ion using tandem mass spectrometry (MS/MS) provides further structural information. For example, cleavage of the amide bond could result in characteristic fragment ions, helping to piece together the molecule's structure. The use of a quadrupole time-of-flight (Q-TOF) mass spectrometer is common for such analyses, offering both high resolution and the ability to perform MS/MS experiments. nih.govnih.gov

| Parameter | Typical Setting |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Sampling Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Collision Gas | Argon |

| Collision Energy | Ramped from 10 to 40 eV for MS/MS |

| Mass Range | m/z 50-800 |

| Data Acquisition | Full Scan MS and Data-Dependent MS/MS |

Chiral Chromatography for Enantiomeric Purity Determination

While this compound itself is not chiral, derivatives or related structures in a synthetic pathway may be. google.com If a chiral center were introduced, the determination of enantiomeric purity would become a critical analytical requirement. Chiral chromatography is the benchmark technique for separating enantiomers, which are non-superimposable mirror images of each other. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including propanamide derivatives. chromatographyonline.comoup.com Both normal-phase and reversed-phase modes can be employed, as well as supercritical fluid chromatography (SFC), which is often favored for its speed and efficiency. oup.comnih.gov

Detailed Research Findings:

For a hypothetical chiral analogue of this compound, the development of a chiral separation method would involve screening various CSPs and mobile phase combinations. For instance, a column like Chiralpak AD-H or Chiralcel OD-H, which are based on amylose and cellulose derivatives respectively, would be a good starting point. The mobile phase in normal-phase HPLC would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol. The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers. In SFC, supercritical CO2 is used as the main mobile phase component, with a small amount of a polar co-solvent like methanol. oup.com The detection is usually carried out using a UV detector.

| Parameter | Typical Condition (for a hypothetical chiral analogue) |

| Chromatographic System | HPLC or SFC System |

| Column (CSP) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm |

| Mobile Phase (HPLC) | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Mobile Phase (SFC) | Supercritical CO₂/Methanol (e.g., 80:20 v/v) |

| Flow Rate (HPLC) | 1.0 mL/min |

| Flow Rate (SFC) | 3.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Derivatives

The development of novel synthetic strategies is crucial for exploring the full potential of 3-(3-bromophenyl)-N-methylpropanamide. While the direct synthesis of this compound can likely be achieved through standard amidation reactions between 3-(3-bromophenyl)propanoic acid and methylamine (B109427), the creation of more complex derivatives necessitates more advanced synthetic methodologies.

Future research could focus on leveraging the reactivity of the bromophenyl group. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents on the phenyl ring, leading to the generation of diverse chemical libraries. For instance, the Suzuki coupling could be employed to introduce new aryl or heteroaryl groups, potentially modulating the compound's electronic and steric properties.

Furthermore, multicomponent reactions (MCRs) could offer an efficient and atom-economical approach to synthesizing complex derivatives. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly streamline the synthetic process and increase chemical diversity. Designing MCRs that incorporate the this compound scaffold could lead to the rapid discovery of novel compounds with interesting properties.

The functionalization of the propanamide backbone also presents an opportunity for creating complex derivatives. Strategies for the selective modification of the amide group or the alkyl chain could be explored to introduce additional functional groups or chiral centers, further expanding the chemical space around this scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.gov These computational tools can be instrumental in accelerating the design and optimization of novel derivatives of this compound.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity and properties of designed derivatives. By analyzing the relationships between the chemical structures of a series of compounds and their experimental activities, QSAR models can guide the selection of the most promising candidates for synthesis and testing, thereby reducing the time and cost of research and development.

Furthermore, AI and ML can be applied to predict synthetic accessibility and optimize reaction conditions. This can help chemists to devise efficient and reliable synthetic routes for the designed compounds, facilitating their rapid production for further evaluation.

Expansion of Target Space for Biological Activity

The this compound scaffold holds potential for interacting with a variety of biological targets. The bromophenyl moiety is a common feature in many biologically active compounds, and its presence suggests that this molecule could be explored for a range of therapeutic applications.

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to identify potential therapeutic applications. High-throughput screening (HTS) campaigns could be employed to rapidly assess the compound's activity against a wide range of enzymes, receptors, and ion channels.

Based on the structural similarities to known pharmacologically active molecules, potential target classes for exploration could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or inflammatory pathways. For instance, various bromophenyl-containing compounds have shown activity as inhibitors of protein kinases, which are key targets in oncology and immunology.

Computational methods, such as molecular docking and virtual screening, can be used to predict potential biological targets for this compound. These in silico approaches can help to prioritize experimental screening efforts and provide insights into the potential mechanism of action of the compound.